Daibs

Description

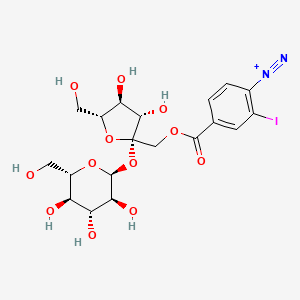

Structure

2D Structure

3D Structure

Properties

CAS No. |

95605-21-3 |

|---|---|

Molecular Formula |

C19H24IN2O12+ |

Molecular Weight |

599.3 g/mol |

IUPAC Name |

4-[[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methoxycarbonyl]-2-iodobenzenediazonium |

InChI |

InChI=1S/C19H24IN2O12/c20-8-3-7(1-2-9(8)22-21)17(30)31-6-19(16(29)13(26)11(5-24)33-19)34-18-15(28)14(27)12(25)10(4-23)32-18/h1-3,10-16,18,23-29H,4-6H2/q+1/t10-,11+,12-,13+,14+,15-,16-,18-,19-/m0/s1 |

InChI Key |

HJTIGQSEYQTJLW-DCPLUOMESA-N |

SMILES |

C1=CC(=C(C=C1C(=O)OCC2(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)I)[N+]#N |

Isomeric SMILES |

C1=CC(=C(C=C1C(=O)OC[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)I)[N+]#N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)OCC2(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)I)[N+]#N |

Synonyms |

DAIBS O-(4-diazo-3-iodobenzoyl)sucrose |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Dabigatran

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a compound named "Daibs" did not yield results for a known therapeutic agent. This technical guide focuses on Dabigatran , a well-characterized anticoagulant, based on the phonetic similarity and the likelihood of a misspelling.

Executive Summary

Dabigatran is a potent, competitive, and reversible direct thrombin inhibitor (DTI). It is the active form of the orally administered prodrug, dabigatran etexilate. Its mechanism of action centers on the highly specific inhibition of thrombin (Factor IIa), a critical serine protease in the coagulation cascade. By binding directly to the active site of thrombin, dabigatran blocks its enzymatic activity, thereby preventing the conversion of fibrinogen to fibrin, which is the final step in thrombus formation.[1][2] A key feature of dabigatran is its ability to inhibit both free, circulating thrombin and the thrombin that is already bound to fibrin clots.[1][3][4][5] This comprehensive inhibition distinguishes it from indirect thrombin inhibitors like heparin and contributes to its predictable anticoagulant effect.

Molecular Mechanism of Action

Dabigatran exerts its anticoagulant effect by directly, competitively, and reversibly binding to the active site of the thrombin molecule.[1][4][6] Thrombin plays a central role in hemostasis by catalyzing multiple reactions in the coagulation cascade.

The primary actions of thrombin that are inhibited by dabigatran include:

-

Conversion of Fibrinogen to Fibrin: Thrombin cleaves soluble fibrinogen to form insoluble fibrin monomers, which then polymerize to form the structural mesh of a blood clot. Dabigatran's inhibition of this step is the principal basis of its anticoagulant effect.[1][4]

-

Activation of Coagulation Factors: Thrombin amplifies its own generation by activating upstream clotting factors, including Factor V, Factor VIII, and Factor XI.[4] By blocking thrombin, dabigatran dampens this amplification loop.

-

Thrombin-Induced Platelet Aggregation: Thrombin is a potent activator of platelets through protease-activated receptors (PARs). Dabigatran inhibits this activation, reducing platelet aggregation and subsequent thrombus consolidation.[1][3][4]

Recent studies have also revealed that in addition to blocking the active site, dabigatran inhibits the binding of thrombin to platelets, representing a novel aspect of its mechanism.[7]

Quantitative Pharmacodynamic & Pharmacokinetic Data

The efficacy and behavior of dabigatran have been quantified through various in vitro and clinical studies.

Table 1: In Vitro Potency and Binding Affinity

| Parameter | Target | Value | Reference(s) |

| Inhibition Constant (Ki) | Human Thrombin | 4.5 ± 0.2 nmol/L | [6][8][9] |

| IC₅₀ (Thrombin Inhibition) | Human Thrombin | 9.3 nmol/L | [6][7] |

| IC₅₀ (Thrombin Generation) | Human Plasma | 134.1 ng/mL | [10] |

| IC₅₀ (Thrombin Binding to Platelets) | Human Platelets | 118 nmol/L | [7] |

Table 2: Key Pharmacokinetic Parameters of Dabigatran (Oral Administration of Dabigatran Etexilate)

| Parameter | Value | Description | Reference(s) |

| Bioavailability | 3-7% | Low oral bioavailability of the prodrug. | [11] |

| Time to Peak Plasma Conc. (Tₘₐₓ) | 1.25 - 2.0 hours | Rapid absorption and conversion to active form. | [4][11][12] |

| Plasma Half-Life (t₁/₂) | 12 - 17 hours | Allows for twice-daily dosing. | [1][8][11] |

| Volume of Distribution (Vd) | 50 - 70 L | Moderate tissue distribution. | [13] |

| Plasma Protein Binding | ~35% | Low potential for displacement interactions. | [8][13] |

| Metabolism | Not metabolized by CYP450 enzymes. | Forms active acyl glucuronides. | [8][11][13] |

| Excretion | ~80% Renal | Primarily excreted unchanged in the urine. | [8] |

Table 3: Clinical Efficacy from Pivotal Trials (RE-LY Study: Dabigatran vs. Warfarin)

| Endpoint | Dabigatran 110 mg BID (Rate/year) | Dabigatran 150 mg BID (Rate/year) | Warfarin (Rate/year) | Reference(s) |

| Ischemic Stroke | 1.53% | 1.11% | 1.69% | [14] |

| Hemorrhagic Stroke | 0.12% | 0.10% | 0.38% | [14][15] |

| Major Bleeding | 2.71% | 3.11% | 3.36% | [14] |

| Intracranial Bleeding | - | 0.10% | 0.38% | [14] |

| GI Bleeding | - | - | - | [16] |

Experimental Protocols

The anticoagulant effect of dabigatran is assessed using specialized coagulation assays. Routine tests like Prothrombin Time (PT/INR) are not suitable for quantitative monitoring.[4][5]

Diluted Thrombin Time (dTT) Assay

The dTT is a quantitative functional clotting assay modified to provide a linear dose-response to dabigatran.

-

Principle: Patient plasma is diluted to minimize the effect of other coagulation variables. A standardized, low concentration of bovine or human thrombin is added, and the time to clot formation is measured. This clotting time is directly proportional to the concentration of dabigatran.[9][17]

-

Methodology:

-

Sample Preparation: Collect blood in a 3.2% sodium citrate tube. Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).

-

Dilution: Dilute the PPP with a specific plasma diluent (e.g., pooled normal plasma) as per the assay manufacturer's instructions.[17]

-

Incubation: Pre-warm the diluted plasma sample and thrombin reagent to 37°C.

-

Clot Initiation & Detection: Add the thrombin reagent to the diluted plasma. Simultaneously, an automated or semi-automated coagulometer starts a timer and detects the formation of a fibrin clot.

-

Quantification: A calibration curve is generated using calibrators with known dabigatran concentrations. The clotting time of the patient sample is interpolated onto this curve to determine the drug concentration.[9][17]

-

Activated Partial Thromboplastin Time (aPTT)

The aPTT can provide a qualitative assessment of dabigatran's anticoagulant activity, but its sensitivity diminishes at higher drug concentrations.[5]

-

Principle: The aPTT measures the integrity of the intrinsic and common coagulation pathways. An activator (e.g., kaolin) initiates the intrinsic pathway in the patient's plasma in the presence of phospholipids. The time to clot formation after the addition of calcium is measured. Dabigatran prolongs the aPTT in a concentration-dependent manner.[18][19]

-

Methodology:

-

Sample Preparation: Obtain platelet-poor plasma as described for the dTT.

-

Incubation: Mix PPP with an aPTT reagent (containing a contact activator and phospholipids) and incubate at 37°C for a specified time (e.g., 3-5 minutes).

-

Clot Initiation & Detection: Add pre-warmed calcium chloride (CaCl₂) to the mixture to initiate clotting. A coagulometer measures the time until a clot is formed.

-

Interpretation: The resulting clotting time in seconds is compared to the laboratory's reference range. A prolonged aPTT suggests the presence of an anticoagulant effect.[18]

-

Reversal of Anticoagulant Effect

The development of a specific reversal agent is a critical aspect of dabigatran's clinical profile. Idarucizumab (Praxbind®) is a humanized monoclonal antibody fragment (Fab) that binds to dabigatran with an affinity approximately 350 times greater than that of thrombin.[20] This binding neutralizes dabigatran and its active metabolites, rapidly reversing its anticoagulant effect without exhibiting procoagulant activity itself.[20]

References

- 1. droracle.ai [droracle.ai]

- 2. qingmupharm.com [qingmupharm.com]

- 3. Dabigatran etexilate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. w1.websnadno.cz [w1.websnadno.cz]

- 6. selleckchem.com [selleckchem.com]

- 7. Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The pharmacokinetics, pharmacodynamics and tolerability of dabigatran etexilate, a new oral direct thrombin inhibitor, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dabigatran | C25H25N7O3 | CID 216210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Dabigatran: Review of Pharmacology and Management of Bleeding Complications of This Novel Oral Anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]

- 15. patientcareonline.com [patientcareonline.com]

- 16. Meta-analysis of randomized controlled trials on the risk of bleeding with dabigatran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. home.asdaa.it [home.asdaa.it]

- 18. nvkc.nl [nvkc.nl]

- 19. Impact of dabigatran on a large panel of routine or specific coagulation assays. Laboratory recommendations for monitoring of dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ashpublications.org [ashpublications.org]

The Advent and Application of O-(4-diazo-3-iodobenzoyl)sucrose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and application of O-(4-diazo-3-iodobenzoyl)sucrose, a key photoaffinity labeling reagent. The document details the synthesis of this compound and its radioiodinated analogs, summarizing quantitative data and presenting detailed experimental protocols. Furthermore, it visualizes the underlying chemical and biological processes through structured diagrams, offering a valuable resource for researchers in biochemistry, cell biology, and drug development.

Introduction: The Dawn of Photoaffinity Labeling

The journey of O-(4-diazo-3-iodobenzoyl)sucrose is intrinsically linked to the development of photoaffinity labeling, a powerful technique for identifying and characterizing ligand-binding sites in macromolecules. First introduced in the 1970s, this method utilizes a ligand analog equipped with a photoreactive group.[1] Upon binding to its target, the photoreactive group is activated by light, forming a highly reactive intermediate that covalently bonds to the macromolecule in its immediate vicinity. This allows for the permanent "tagging" of the binding site, enabling its identification and further study.

The core principle of photoaffinity labeling lies in the specific and high-affinity interaction between the ligand and its target protein. The photoreactive moiety, ideally inert in the dark, is typically an azide, diazirine, or diazo group. These groups, upon photolysis, generate highly reactive nitrenes or carbenes that can insert into various chemical bonds, effectively crosslinking the probe to its target.

Discovery and Rationale for O-(4-diazo-3-iodobenzoyl)sucrose

The development of O-(4-diazo-3-iodobenzoyl)sucrose and its radioiodinated analogs in the early 1980s was a significant advancement in the study of protein catabolism. Researchers sought a method to trace the ultimate fate of plasma proteins within the body. Conventional radioiodination methods, while useful for tracking proteins in the bloodstream, were limited in their ability to pinpoint the sites of degradation. This was because the radioactive degradation products were often small, diffusible molecules that would rapidly leak from the cells where catabolism occurred.

To overcome this limitation, a novel labeling strategy was devised. The ideal label would be a small, metabolically inert molecule that, once released from the degraded protein within the lysosome, would remain trapped inside. Sucrose was an excellent candidate for this "residualizing label" due to its inability to cross lysosomal membranes.

By coupling a photoreactive and radioiodinatable moiety, 4-diazo-3-iodobenzoic acid, to sucrose, researchers created a powerful tool. The resulting compound, O-(4-diazo-3-iodobenzoyl)sucrose, could be covalently attached to proteins. Following endocytosis and lysosomal degradation of the protein, the radiolabeled sucrose derivative would accumulate in the lysosomes of the catabolizing cells, allowing for the precise identification of the tissues and even the specific cell types involved in protein clearance.

Synthesis and Experimental Protocols

The synthesis of O-(4-diazo-3-iodobenzoyl)sucrose and its derivatives involves a multi-step process, beginning with the synthesis of the key precursor, 4-amino-3-iodobenzoic acid.

Synthesis of 4-amino-3-iodobenzoic acid

This precursor can be synthesized from p-aminobenzoic acid through an iodination reaction.

Experimental Protocol:

-

Dissolve p-aminobenzoic acid in a suitable solvent, such as aqueous ethanol.

-

Add potassium iodide and an oxidizing agent, such as sodium hypochlorite.

-

Heat the reaction mixture to facilitate the electrophilic substitution of iodine onto the aromatic ring.

-

After the reaction is complete, cool the mixture and adjust the pH to precipitate the 4-amino-3-iodobenzoic acid.

-

Collect the product by filtration, wash with water, and dry. The ethyl ester of 4-amino-3-iodobenzoic acid can be synthesized with a yield of up to 90.2%.[2] The final acid can be obtained by subsequent hydrolysis.[2]

Diazotization of 4-amino-3-iodobenzoic acid

The amino group of 4-amino-3-iodobenzoic acid is then converted to a diazonium salt, which is a precursor to the photoreactive diazo group.

Experimental Protocol:

-

Suspend 4-amino-3-iodobenzoic acid in an acidic aqueous solution (e.g., hydrochloric acid or sulfuric acid) at a low temperature (0-5 °C).

-

Add a solution of sodium nitrite dropwise while maintaining the low temperature. The reaction mixture is stirred until the conversion to the diazonium salt is complete.

Formation of the Acid Chloride

The carboxylic acid group of the diazonium salt is converted to an acid chloride to facilitate the subsequent esterification with sucrose.

Experimental Protocol:

-

Treat the 4-diazo-3-iodobenzoic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an inert solvent.

-

The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

-

After the reaction is complete, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 4-diazo-3-iodobenzoyl chloride.

Esterification of Sucrose

The final step is the coupling of the 4-diazo-3-iodobenzoyl chloride with sucrose.

Experimental Protocol:

-

Dissolve sucrose in a suitable anhydrous solvent, such as pyridine or dimethylformamide (DMF).

-

Cool the solution and add the 4-diazo-3-iodobenzoyl chloride dropwise with stirring. Pyridine often serves as both a solvent and a base to neutralize the HCl generated during the reaction.

-

Allow the reaction to proceed at a controlled temperature. The reaction time can vary from several hours to overnight.

-

Upon completion, the reaction mixture is worked up to remove the solvent and byproducts. This may involve precipitation, extraction, and chromatographic purification to isolate the desired O-(4-diazo-3-iodobenzoyl)sucrose monoester.

Radiolabeling

For applications in tracing protein catabolism, the compound is radiolabeled with iodine-125. This is typically done on the 4-amino-3-iodobenzoyl sucrose precursor before diazotization, using a standard iodination method such as the chloramine-T method.

Quantitative Data

The following table summarizes key quantitative data related to the synthesis and application of iodinated diazo-benzoyl-sucrose derivatives.

| Parameter | Value | Reference |

| Synthesis Yields | ||

| Ethyl 4-amino-3-iodobenzoate | Up to 90.2% | [2] |

| Protein Labeling | ||

| Specific Radioactivity | High specific radioactivities were obtained without changing the properties of the protein. | [3] |

| In Vivo Studies (Rat Model) | ||

| Labeled LDH M4 Clearance | Almost completely cleared from the blood ~2 hours post-injection. | [3] |

| Labeled LDH M4 Tissue Half-life | Approximately 20 hours in liver and spleen. | [3] |

| Subcellular Localization | Radioactivity largely found in the mitochondrial and lysosomal fraction of the liver. | [3] |

| Labeled LDL Serum Decay | Identical to conventionally iodinated LDL. | [4] |

| Labeled LDL Accumulation | Predominantly in the liver. | [4] |

Visualizing the Workflow and Application

The following diagrams illustrate the synthesis and application of O-(4-diazo-3-iodobenzoyl)sucrose.

Conclusion

O-(4-diazo-3-iodobenzoyl)sucrose and its analogs represent a seminal contribution to the field of cellular biology, providing a robust method for identifying the sites of protein degradation. The clever combination of a photoreactive group for covalent attachment, a radioisotope for sensitive detection, and a non-diffusible sucrose backbone for lysosomal trapping has enabled significant insights into protein turnover. This technical guide has provided a detailed overview of the historical context, synthesis, and application of this important molecule, offering a valuable resource for researchers looking to employ similar strategies in their own work. The principles underlying the design of this compound continue to influence the development of new chemical probes for understanding complex biological processes.

References

- 1. O-(4-Diazo-3,5-di[125I]iodobenzoyl)sucrose, a novel radioactive label for determining organ sites of catabolism of plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US4683299A - Sugar esters and an improved anhydrous method of manufacture - Google Patents [patents.google.com]

- 3. US3996206A - Process of making sucrose esters - Google Patents [patents.google.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

Physical and chemical properties of Daibs

A comprehensive search of scientific literature and chemical databases has yielded no recognized chemical or biological entity with the name "Daibs." It is possible that "this compound" is a typographical error, a proprietary code name not in the public domain, or an acronym not widely recognized in the scientific community.

Without a verifiable and identifiable substance, it is not possible to provide a technical guide on its physical and chemical properties, experimental protocols, or associated signaling pathways.

We recommend that researchers, scientists, and drug development professionals verify the correct spelling and nomenclature of the compound of interest. Accurate identification is the first and most critical step in any scientific investigation.

Should a corrected name be provided, a full technical report can be compiled, including:

-

Physical and Chemical Properties: A detailed summary of properties such as molecular weight, formula, melting point, boiling point, solubility, pKa, and spectral data, presented in clear, tabular format.

-

Experimental Protocols: Step-by-step methodologies for key analytical procedures used to characterize the substance, including chromatography, spectroscopy, and other relevant assays.

-

Biological Activity and Signaling Pathways: In-depth analysis of the compound's mechanism of action, including diagrams of any implicated signaling cascades, generated using Graphviz to ensure clarity and adherence to specified formatting requirements.

We are prepared to generate the requested in-depth technical guide upon receiving a valid chemical or biological identifier.

An In-depth Technical Guide to the Safe Handling of O-(4-diazo-3-iodobenzoyl)sucrose (Daibs, CAS 95605-21-3)

Disclaimer: No specific Safety Data Sheet (SDS) for O-(4-diazo-3-iodobenzoyl)sucrose (Daibs) has been identified in publicly available resources. This guide is therefore based on the known hazards associated with its chemical class, specifically diazo compounds and diazonium salts, and general principles of laboratory safety. It is imperative for researchers to conduct a thorough risk assessment before handling this compound and to consult with their institution's environmental health and safety department.

O-(4-diazo-3-iodobenzoyl)sucrose, also known as this compound, is a sucrose derivative utilized in biochemical research. Its molecular structure contains a diazo group, which classifies it as a potentially energetic material. Diazo compounds are known for their thermal instability and can be sensitive to shock, friction, and light, with a risk of rapid and violent decomposition. Therefore, stringent safety precautions are essential when handling this substance.

Hazard Identification and Classification

Given the presence of the diazo functional group, this compound should be treated as a hazardous substance with the potential for explosive decomposition. The primary hazards are associated with the diazo functional group, which can release nitrogen gas upon decomposition, leading to a rapid increase in pressure.

Table 1: Potential Hazard Classification for O-(4-diazo-3-iodobenzoyl)sucrose

| Hazard Class | Category | Hazard Statement |

| Explosive | Division 1.5 | May be explosive if heated. |

| Self-Reactive | Type B | Heating may cause an explosion. |

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation. |

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. |

Note: This classification is inferred from the hazards of similar diazo compounds and should be considered provisional in the absence of specific toxicological data for this compound.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, a multi-layered approach combining engineering controls and appropriate PPE is mandatory.

Table 2: Recommended Engineering Controls and Personal Protective Equipment

| Control Measure | Specification | Purpose |

| Engineering Controls | ||

| Fume Hood | Certified chemical fume hood | To contain any potential release of dust or vapors and protect the user from inhalation exposure. |

| Blast Shield | Polycarbonate or other appropriate material | To protect personnel from potential explosive decomposition, especially during reactions or when handling larger quantities. |

| Ventilation | Good general laboratory ventilation | To maintain air quality and prevent the accumulation of any potential vapors. |

| Personal Protective Equipment | ||

| Eye Protection | Chemical safety goggles and a face shield | To protect the eyes and face from splashes and potential projectiles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |

| Body Protection | Flame-resistant lab coat | To protect against chemical splashes and potential fire hazards. |

| Respiratory Protection | Not generally required if handled in a fume hood | A respirator may be necessary for spill cleanup or if there is a risk of aerosolization outside of a fume hood. |

Safe Handling and Storage Procedures

Strict protocols must be followed to ensure the safe handling and storage of O-(4-diazo-3-iodobenzoyl)sucrose.

Handling:

-

Work in a designated area: All work with this compound should be conducted in a well-ventilated chemical fume hood with a blast shield in place.

-

Avoid friction and shock: Do not grind, scrape, or subject the material to impact. Use plastic or rubber-coated spatulas instead of metal ones.[1][2]

-

Control temperature: Keep the compound cool and avoid exposure to heat sources. Many diazonium salts are thermally unstable and should be kept at low temperatures (below 5°C) to prevent decomposition.[1][2]

-

Use small quantities: Whenever possible, work with the smallest amount of material necessary for the experiment. It is recommended that no more than 0.75 mmol of explosive diazonium salts be handled at one time.[1][2][3]

-

Avoid direct light: Protect the compound from light, as it can promote decomposition.[2]

Storage:

-

Store in a cool, dark, and dry place: A refrigerator or freezer suitable for storing flammable materials is recommended.

-

Inert atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

-

Label clearly: The container must be clearly labeled with the chemical name, CAS number, and appropriate hazard warnings (e.g., "Explosive," "Handle with Caution").

First Aid Measures

In the event of exposure, immediate action is critical.

Table 3: First Aid Procedures for O-(4-diazo-3-iodobenzoyl)sucrose Exposure

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |

Spill and Waste Disposal

Spill Response:

-

Evacuate the area immediately.

-

Do not attempt to clean up a spill of a potentially explosive compound without proper training and equipment.

-

Notify your institution's environmental health and safety department.

Waste Disposal:

-

All waste containing this compound must be treated as hazardous waste.

-

Do not mix with other waste streams unless specifically instructed to do so by a qualified chemist or hazardous waste professional.

-

Follow all local, state, and federal regulations for the disposal of reactive and explosive chemicals.

Visualized Protocols

The following diagrams illustrate the general workflow for handling potentially energetic compounds like this compound and the appropriate first aid response in case of an incident.

Caption: General handling workflow for potentially energetic compounds.

Caption: First aid response workflow for chemical exposure incidents.

References

Daidzein: An In-depth Technical Guide on its Potential as an Antiviral Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daidzein, a naturally occurring isoflavone found predominantly in soybeans and other legumes, has emerged as a promising candidate for antiviral drug development.[1][2] Extensive in vitro studies have demonstrated its efficacy against a range of viruses, most notably Influenza A virus (IAV) and Hepatitis C virus (HCV). This technical guide provides a comprehensive overview of the current research on daidzein's antiviral properties, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these findings. The information is intended to serve as a valuable resource for researchers and professionals in the field of virology and drug discovery.

Antiviral Spectrum and Efficacy

Daidzein has demonstrated significant antiviral activity against several viruses. The majority of research has focused on its effects on Influenza A virus and Hepatitis C virus. Additionally, some studies have suggested its potential against other viruses such as Dengue virus and Japanese Encephalitis Virus (JEV).[3]

The antiviral efficacy of daidzein has been quantified in various studies, with IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values being key metrics. The Selective Index (SI), calculated as CC50/IC50, provides a measure of the compound's therapeutic window.

| Virus | Cell Line | Parameter | Value | Treatment Method | Reference |

| Influenza A Virus | MDCK | IC50 | 51.2 µM | - | [4] |

| Influenza A Virus | MDCK | IC50 | 6.01 µg/mL | Pre-treatment | [5][6][7][8][9][10] |

| Influenza A Virus | MDCK | IC50 | 5.20 µg/mL | Co-treatment | [5][6][7][8][9][10] |

| Influenza A Virus | MDCK | CC50 | > 400 µM | - | [4] |

| Influenza A Virus | MDCK | CC50 | 434.50 µg/mL | - | [5][6][8][9][10] |

| Influenza A Virus | MDCK | SI | > 72.32 | Pre-treatment | [5][6][8][9][10] |

| Influenza A Virus | MDCK | SI | > 83.56 | Co-treatment | [5][6][8][9][10] |

| H1N1 (Tamiflu-resistant) | MDCK | EC50 (11c analog) | 29.0 µM | - | [11] |

| H1N1 (Tamiflu-resistant) | MDCK | SI (11c analog) | >10.3 | - | [11] |

Mechanisms of Antiviral Action

Daidzein employs distinct mechanisms to inhibit the replication of different viruses, primarily by modulating host cell signaling pathways rather than directly targeting viral components.

Inhibition of Influenza A Virus Replication

Daidzein's primary mechanism against influenza A virus involves the activation of the 5-lipoxygenase (5-LOX) pathway, which is a host cell enzyme.[4][12] This is in contrast to many direct-acting antiviral drugs that target viral proteins like neuraminidase or the M2 ion channel.[4] Daidzein's action is focused on the intracellular replication phase of the virus, not the attachment or entry stages.[13][14][15]

Daidzein treatment leads to the phosphorylation and activation of 5-LOX. This activation is mediated through the MEK/ERK signal transduction pathway.[13][14][15][16] Activated 5-LOX then converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HpETE), which is a precursor to 5-hydroxyeicosatetraenoic acid (5-HETE).[4][12] The accumulation of these 5-LOX products is responsible for the subsequent inhibition of viral replication.[4][12] The use of a 5-LOX inhibitor, Zileuton, or knockdown of 5-LOX has been shown to reduce the antiviral effect of daidzein, confirming the critical role of this pathway.[4][12]

Inhibition of Hepatitis C Virus (HCV) Replication

Against HCV, daidzein operates through a different mechanism involving the regulation of microRNAs (miRNAs), specifically miR-122.[17] MiR-122 is a liver-specific microRNA that is known to be essential for HCV replication.[17]

Daidzein has been shown to decrease the levels of miR-122 in human hepatoma cells.[17] This effect is achieved by down-regulating the expression of the TAR RNA-binding protein (TRBP), which is involved in the miRNA maturation process.[17] By inhibiting TRBP, daidzein leads to a reduction in mature miR-122, which in turn inhibits HCV replication.[17] Furthermore, daidzein has been observed to enhance the antiviral effect of interferon-alpha (IFN-α), a standard therapy for HCV, suggesting a potential for combination therapy.[17]

Modulation of Immune and Inflammatory Responses

Daidzein also exhibits immunomodulatory and anti-inflammatory properties that may contribute to its antiviral effects. It has been shown to suppress the function of dendritic cells, which are key antigen-presenting cells in the immune system.[18] In co-cultures of adipocytes and macrophages, daidzein reduces the expression of pro-inflammatory genes through PPARα/γ and JNK pathways.[19] Specifically, it can inhibit the phosphorylation of JNK, a key component of the MAPK signaling pathway, which is often activated during viral infections.[19] Daidzein has also been shown to regulate the NF-κB signaling pathway, a central regulator of inflammation, although its effects can be complex and context-dependent.[20] By mitigating the excessive inflammatory response, or "cytokine storm," associated with severe viral infections like influenza, daidzein may help to reduce virus-associated pathology.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the cited research.

Anti-Influenza Virus Assays

-

Cells and Virus: Madin-Darby canine kidney (MDCK) cells are commonly used for influenza virus studies.[4][5][6][8][9][10] The influenza A/PR/8/34 (H1N1) strain is a frequently used virus.[4]

-

Treatment Protocols:

-

Pre-treatment: Cells are treated with daidzein for a specified period (e.g., 24 hours) before being infected with the virus.[5][6][8][9][10]

-

Co-treatment: Daidzein is added to the cells simultaneously with the virus.[5][6][8][9][10]* Quantification of Viral Replication:

-

Focus-Forming Assay (FFA): This method is used to titrate the amount of infectious virus in cell culture supernatants.

-

Quantitative Real-Time PCR (qRT-PCR): Viral gene expression, such as that of the PA gene, is quantified to determine the extent of viral replication. [5][6][8][9][10]* Cytotoxicity Assay: The effect of daidzein on cell viability is typically assessed using a WST-8 assay or similar methods to determine the CC50 value. [4]

-

Anti-Hepatitis C Virus Assays

-

Cells and Virus: Human hepatoma cell lines, such as Huh7, are typically used. These cells are often engineered to support the replication of HCV replicons or infectious virus.

-

Treatment: Cells are treated with various concentrations of daidzein, often in combination with IFN-α.

-

Quantification of Viral Replication:

-

Luciferase Reporter Assays: HCV replicons often contain a luciferase reporter gene, allowing for the easy quantification of viral replication through luminescence measurements.

-

qRT-PCR: Used to measure the levels of HCV RNA.

-

-

Analysis of Host Factors:

-

qRT-PCR: To measure the expression levels of miR-122 and TRBP mRNA.

-

Western Blotting: To determine the protein levels of TRBP.

-

Structure-Activity Relationships and Future Directions

Research into the structure-activity relationship (SAR) of daidzein has revealed that modifications to its chemical structure can enhance its antiviral activity. For instance, the synthesis of novel isoflavonoid analogs with substitutions on the A and B rings has led to compounds with improved inhibitory activity against Tamiflu-resistant H1N1 influenza viruses. [11]Specifically, a 3-(4-Bromophenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-8-carboxaldehyde (compound 11c) demonstrated an EC50 of 29.0 µM. [11] Future research should focus on:

-

In vivo studies: To validate the in vitro findings and assess the safety and efficacy of daidzein in animal models.

-

Clinical trials: To evaluate the therapeutic potential of daidzein in human viral infections.

-

Combination therapies: Further investigation into the synergistic effects of daidzein with existing antiviral drugs, such as IFN-α for HCV, is warranted. [17]* Broad-spectrum activity: Exploring the efficacy of daidzein against a wider range of viruses.

Conclusion

Daidzein presents a compelling case as a potential antiviral agent with a unique mechanism of action that involves the modulation of host cellular pathways. Its ability to inhibit influenza A virus and Hepatitis C virus in vitro is well-documented. By targeting host factors, daidzein may have a higher barrier to the development of viral resistance compared to direct-acting antivirals. Further research, particularly in vivo studies and clinical trials, is crucial to translate these promising preclinical findings into tangible therapeutic applications. The detailed information provided in this guide aims to facilitate and inspire further investigation into the antiviral potential of daidzein.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Induction of a 5-lipoxygenase product by daidzein is involved in the regulation of influenza virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhanced anti-influenza activity of fermented yellow soybean extract and daidzein co-treatment on MDCK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhanced anti-influenza activity of fermented yellow soybean extract and daidzein co-treatment on MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Enhanced anti-influenza activity of fermented yellow soybean extract and daidzein co-treatment on MDCK cells | Semantic Scholar [semanticscholar.org]

- 10. Enhanced anti-influenza activity of fermented yellow soybean extract and daidzein co-treatment on MDCK cells | CoLab [colab.ws]

- 11. Novel daidzein analogs and their in vitro anti-influenza activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Induction of a 5-lipoxygenase product by daidzein is involved in the regulation of influenza virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. lidsen.com [lidsen.com]

- 15. Recent Progress in Nutrition | Identification of Soybean Components that Prevent the Entry of Influenza Virus [lidsen.com]

- 16. Daidzein phosphorylates and activates 5-lipoxygenase via the MEK/ERK pathway: a mechanism for inducing the production of 5-lipoxygenase metabolite that inhibit influenza virus intracellular replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dietary daidzein inhibits hepatitis C virus replication by decreasing microRNA-122 levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Isoflavones, Genistein and Daidzein, Regulate Mucosal Immune Response by Suppressing Dendritic Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Dietary Isoflavone Daidzein Reduces Expression of Pro-Inflammatory Genes through PPARα/γ and JNK Pathways in Adipocyte and Macrophage Co-Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Initial Studies on the Intersection of Diabetes and Cancer Research: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth overview of initial studies exploring the link between diabetes and cancer. It focuses on two key areas: the repurposing of anti-diabetic drugs for cancer therapy and the role of the Dietary Antioxidant Index (DAI) in cancer risk. The guide includes quantitative data summaries, detailed experimental protocols, and visualizations of key signaling pathways and concepts.

Section 1: Anti-Diabetic Drugs in Cancer Therapy

The epidemiological link between type 2 diabetes and an increased risk of certain cancers has spurred research into the potential anti-neoplastic properties of anti-diabetic medications. Metformin and Thiazolidinediones (TZDs) are two classes of drugs that have been extensively studied in this context.

Metformin

Metformin, a widely prescribed biguanide for type 2 diabetes, has shown promise in cancer research due to its ability to inhibit tumor growth and target cancer stem cells (CSCs).[1][2][3][4][5] Preclinical studies have demonstrated its efficacy in various cancer types, including breast, prostate, and colon cancer.[6]

Data Presentation: In Vitro Efficacy of Metformin

The following table summarizes the half-maximal inhibitory concentration (IC50) values of metformin in different cancer cell lines, indicating its potency in inhibiting cell viability.

| Cell Line | Cancer Type | IC50 (mM) | Reference |

| SKOV3 | Ovarian Cancer | 1-3 | [7] |

| A2780 | Ovarian Cancer | 1-3 | [7] |

| HOS CSCs | Osteosarcoma Stem Cells | ~2 (in combination) | [8] |

| CD133high/CD44high | Prostate Cancer Stem Cells | Dose-dependent | [9] |

Note: IC50 values can vary based on experimental conditions.

Thiazolidinediones (TZDs)

Thiazolidinediones (TZDs), such as rosiglitazone and pioglitazone, are peroxisome proliferator-activated receptor-gamma (PPARγ) agonists.[10] Studies have shown that experimental compounds similar to TZDs can sensitize cancer cells to conventional chemotherapy agents like carboplatin.[11] This sensitization effect has been observed in lung and triple-negative breast cancer models.[11] The anti-cancer effects of TZDs are attributed to their ability to modulate key molecular pathways involved in cell proliferation, apoptosis, and angiogenesis.[12] Interestingly, some research suggests that the anti-proliferative effects of TZDs may be independent of PPARγ activation.[13]

Data Presentation: Synergistic Effects of TZDs

| Cancer Model | TZD-like Compound | Chemotherapy | Observed Effect | Reference |

| Lung Tumor Rodent Model | SR1664 | Carboplatin | Reduced tumor weight compared to carboplatin alone | [11] |

| Triple-Negative Breast Cancer Cells | Experimental TZD | - | Induced apoptosis | [11] |

Signaling Pathways

The anti-cancer effects of metformin and TZDs are largely mediated through their modulation of key signaling pathways that are often dysregulated in both diabetes and cancer.

1.3.1 AMPK Pathway

The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis.[1] Metformin activates AMPK, which in turn inhibits the mammalian target of rapamycin (mTOR) pathway, a critical regulator of cell growth and proliferation.[1][2] This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

1.3.2 PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell proliferation, survival, and metabolism.[14][15][16] This pathway is frequently overactive in many cancers, promoting tumor growth.[14] Insulin and other growth factors can activate this pathway.[14][16] Anti-diabetic drugs can indirectly influence this pathway by modulating insulin sensitivity and glucose metabolism.

Section 2: Dietary Antioxidant Index (DAI) and Cancer

The Dietary Antioxidant Index (DAI), also referred to as the Composite Dietary Antioxidant Index (CDAI), is a tool used to assess the overall antioxidant capacity of a diet.[17] It is calculated based on the intake of several key dietary antioxidants, including vitamins A, C, and E, as well as minerals like selenium and zinc.[17]

Association with Cancer Risk

Several studies have investigated the association between DAI and the risk of various cancers. A higher DAI is generally associated with a reduced risk of certain cancers.

Data Presentation: DAI and Cancer Risk

The following table summarizes findings from studies on the association between DAI and cancer risk, presented as odds ratios (OR) or hazard ratios (HR).

| Cancer Type | Study Population | Association with Higher DAI | OR/HR (95% CI) | Reference |

| Breast Cancer | 145 cases, 148 controls | Significant inverse association | OR = 0.18 (0.09-0.37) | [17] |

| Prostate Cancer | 5,658 middle-aged and older men | Significant inverse association | OR = 0.95 (linear) | [18] |

| Lung Cancer | Cancer screening trial participants | Inverse association | HR = 0.64 (0.52-0.79) for highest vs. lowest quartile | [19] |

Conceptual Framework of DAI

The DAI provides a single measure of dietary antioxidant potential, which is thought to protect against carcinogenesis by neutralizing reactive oxygen species that can cause cellular damage.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the research areas covered in this guide.

In Vitro Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium. Include wells with medium only for background control.[22]

-

Treatment: Add the test compound (e.g., metformin) at various concentrations to the wells and incubate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a CO₂ incubator.[22]

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[22]

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[21][22]

-

Solubilization: Add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[20][22][23]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[22]

-

Data Analysis: Subtract the background absorbance from the sample readings. Cell viability is expressed as a percentage of the untreated control.

In Vivo Tumor Xenograft Model

Xenograft models are essential for evaluating the in vivo efficacy of anti-cancer agents.[24] This involves implanting human cancer cells or patient-derived tumor tissue into immunodeficient mice.[24]

Protocol:

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NSG mice), typically 4-6 weeks old.[24][25]

-

Cell/Tissue Preparation:

-

Cell Line-Derived Xenograft (CDX): Harvest cancer cells during their exponential growth phase and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 0.5-2 million cells per 200 µL.[24][26]

-

Patient-Derived Xenograft (PDX): Mince fresh, sterile patient tumor tissue into small fragments (2-3 mm³).[24]

-

-

Implantation: Anesthetize the mouse. For subcutaneous models, inject the cell suspension or implant the tumor fragment under the skin on the flank of the mouse.[24]

-

Tumor Monitoring: Monitor the animals regularly for tumor growth. Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = (Length × Width²)/2).[25]

-

Treatment: Once tumors reach a palpable size, randomize the animals into treatment and control groups. Administer the test compound (e.g., metformin, TZD) and/or chemotherapy via the appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

Western Blotting for Signaling Pathway Analysis

Western blotting is a technique used to detect specific proteins in a sample and is widely used to analyze the activation state of signaling pathways.[27][28][29]

Protocol:

-

Sample Preparation:

-

SDS-PAGE:

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[30]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[30]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-AMPK, total-AMPK, phospho-Akt) overnight at 4°C with gentle shaking.[29]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[27][30]

-

Detection: Wash the membrane again and add a chemiluminescent substrate.[27] Capture the signal using a digital imaging system.[27]

-

Analysis: Perform densitometry on the bands and normalize to a loading control (e.g., β-actin, GAPDH) to quantify changes in protein expression or phosphorylation.[30]

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of AMPK/mTOR Signaling Pathway in Anticancer Activity of Metformin: This paper is dedicated to the 70th anniversary of the founding of Physiologia Bohemoslovaca (currently Physiological Research) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Repurposing metabolic regulators: antidiabetic drugs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metformin selectively targets cancer stem cells, and acts together with chemotherapy to block tumor growth and prolong remission - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Metformin targets ovarian cancer stem cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Metformin Eliminates CD133high/CD44high Prostate Cancer Stem Cells Via Cell Cycle Arrest and Apoptosis [accscience.com]

- 10. Thiazolidinediones as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel diabetes drugs sensitize cancer cells to chemotherapy agents [dana-farber.org]

- 12. Thiazolidinedione derivatives: emerging role in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 15. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 17. Associated between Dietary Antioxidant Index (DAI) and Odds of Breast Cancer and Correlation between DAI with Pathobiological Markers: Hospital-Based Incidence Case-Control Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Association of composite dietary antioxidant index with high risk of prostate cancer in middle-aged and elderly men: insights from NHANES - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 21. merckmillipore.com [merckmillipore.com]

- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 23. broadpharm.com [broadpharm.com]

- 24. benchchem.com [benchchem.com]

- 25. In vivo tumor xenograft model [bio-protocol.org]

- 26. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 30. benchchem.com [benchchem.com]

In-depth Technical Guide: O-(4-diazo-3-iodobenzoyl)sucrose

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(4-diazo-3-iodobenzoyl)sucrose and its derivatives are specialized chemical probes used primarily in biomedical research for the study of protein catabolism. By covalently attaching this sucrose ester to a protein of interest, researchers can trace the protein's journey within a biological system to its site of degradation. The diazo group allows for covalent attachment to proteins, while the radioiodinated benzoyl moiety provides a detectable signal. The sucrose component is designed to be indigestible and to remain trapped within the lysosomes after the protein is broken down, allowing for the accumulation of the radioactive signal at the site of catabolism.

This guide provides a comprehensive overview of the available technical information regarding the solubility and stability of O-(4-diazo-3-iodobenzoyl)sucrose, drawing from established chemical principles and related compounds due to the limited direct data on this specific molecule.

Core Properties: Solubility and Stability

Direct quantitative data on the solubility and stability of O-(4-diazo-3-iodobenzoyl)sucrose is not extensively available in the public domain. However, by examining the properties of its constituent parts—sucrose esters and aryl diazonium salts—we can infer its likely characteristics.

Solubility Profile

The solubility of sucrose esters is largely dictated by their degree of esterification. As O-(4-diazo-3-iodobenzoyl)sucrose is a monoester, it is expected to retain a degree of water solubility due to the numerous free hydroxyl groups on the sucrose backbone. The presence of the iodinated benzoyl group, however, will increase its lipophilicity compared to unmodified sucrose.

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly to Moderately Soluble | As a sucrose monoester, it should retain some aqueous solubility. However, the large aromatic group will limit this. |

| Ethanol | Soluble | Sucrose esters are generally soluble in ethanol. |

| Dimethylformamide (DMF) | Soluble | Polar aprotic solvents like DMF are often used in the synthesis of sucrose esters, indicating good solubility. |

| Dimethyl sulfoxide (DMSO) | Soluble | Similar to DMF, DMSO is a common solvent for sucrose esters. |

| Dichloromethane/Acetonitrile | Moderately Soluble | A mixture of these solvents has been shown to be effective for dissolving other diazonium salts. |

Stability Profile

The stability of O-(4-diazo-3-iodobenzoyl)sucrose is primarily dictated by the highly reactive aryl diazonium group.

| Condition | Predicted Stability | Rationale |

| Temperature | Low. Unstable at room temperature. | Aryl diazonium salts are known to be thermally labile and can decompose, sometimes explosively, upon warming. It is crucial to handle and store this compound at low temperatures (typically 0-5°C or below). |

| pH | More stable in acidic conditions. | The diazonium group is prone to hydrolysis to a phenol under neutral or basic conditions. Acidic conditions help to stabilize the diazonium salt. |

| Light | Potentially light-sensitive. | Many diazo compounds are light-sensitive and should be stored in the dark to prevent degradation. |

| In Solution | Limited stability in aqueous solutions. | In aqueous solutions, the primary degradation pathway is dediazoniation, where the diazo group is replaced by a hydroxyl group from water, leading to the release of nitrogen gas. |

Experimental Protocols

While the seminal papers describing the use of O-(4-diazo-3-iodobenzoyl)sucrose do not provide a detailed synthesis protocol, a general procedure can be outlined based on standard organic chemistry techniques for the formation of diazonium salts and sucrose esters.

Protocol for Synthesis of O-(4-diazo-3-iodobenzoyl)sucrose (Hypothetical)

This protocol is a generalized representation and should be optimized and performed with extreme caution by experienced chemists.

Step 1: Esterification of Sucrose with 4-amino-3-iodobenzoic acid

-

Dissolve sucrose and 4-amino-3-iodobenzoic acid in a suitable polar aprotic solvent (e.g., DMF).

-

Add a coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP).

-

Stir the reaction at room temperature for 24-48 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the resulting amino-benzoyl sucrose ester by column chromatography.

Step 2: Diazotization of the Amino Group

-

Dissolve the purified amino-benzoyl sucrose ester in an acidic aqueous solution (e.g., dilute HCl or H2SO4) at 0-5°C.

-

Slowly add a chilled aqueous solution of sodium nitrite.

-

Stir the reaction at 0-5°C for 30-60 minutes.

-

The resulting solution contains O-(4-diazo-3-iodobenzoyl)sucrose and should be used immediately without isolation.

Protocol for Protein Labeling

-

Prepare the O-(4-diazo-3-iodobenzoyl)sucrose solution as described above.

-

Adjust the pH of the protein solution to be labeled to approximately 8-9.

-

Slowly add the freshly prepared diazonium salt solution to the protein solution at 0-5°C with gentle stirring.

-

Allow the reaction to proceed for 1-2 hours at 0-5°C.

-

Separate the labeled protein from unreacted labeling reagent by dialysis or size-exclusion chromatography at 4°C.

Visualizations

Logical Workflow for Synthesis

Caption: A simplified workflow for the hypothetical two-step synthesis of O-(4-diazo-3-iodobenzoyl)sucrose.

Experimental Workflow for Protein Labeling and Catabolism Tracking

Procuring "Daibs" for Laboratory Research: A Technical Guide

For researchers, scientists, and drug development professionals interested in the novel sucrose derivative "Daibs" (CAS 95605-21-3), this guide provides a comprehensive overview of its procurement, synthesis, and reported biological activities. "this compound," chemically identified as 4-[[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxycarbonyl]-2-iodobenzenediazonium, also known as O-(4-diazo-3-iodobenzoyl)sucrose, has emerged as a compound of interest for its potential applications in antiviral and oncology research.[1]

Purchasing "this compound"

"this compound" is available for purchase from specialized chemical suppliers catering to the research community. One known supplier is Benchchem , which lists the compound for research use only.[1] When procuring "this compound," it is crucial to obtain a certificate of analysis to verify its identity and purity. Researchers should also inquire about available quantities and lead times.

General platforms for sourcing research chemicals, such as Molport, Spectrum Chemical, and CAS SciFinder, may also list suppliers of "this compound" or similar compounds. These platforms often provide comparative pricing and supplier information.

Synthesis of "this compound"

Experimental Protocol: A Proposed Synthesis

Step 1: Selective Protection of Sucrose

-

Dissolve sucrose in a suitable anhydrous solvent (e.g., pyridine or dimethylformamide).

-

Add a protecting group reagent that selectively reacts with the primary hydroxyl groups of sucrose, such as triphenylmethyl chloride (trityl chloride), to protect the 6 and 6' positions.

-

Allow the reaction to proceed at room temperature with stirring until completion, monitoring by thin-layer chromatography (TLC).

-

Work up the reaction mixture by quenching with methanol, followed by extraction and purification using column chromatography to isolate the protected sucrose derivative.

Step 2: Esterification and Diazotization

-

Dissolve the protected sucrose in an anhydrous solvent.

-

In a separate flask, prepare the 4-diazo-3-iodobenzoyl chloride. This can be synthesized from 4-amino-3-iodobenzoic acid through diazotization followed by reaction with a chlorinating agent.

-

Add the 4-diazo-3-iodobenzoyl chloride to the solution of protected sucrose in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to catalyze the esterification.

-

Monitor the reaction by TLC. Upon completion, work up the reaction by washing with aqueous solutions to remove the base and any salts.

-

Purify the resulting protected "this compound" intermediate by column chromatography.

-

Deprotect the hydroxyl groups using a mild acidic treatment (e.g., trifluoroacetic acid in dichloromethane) to yield "this compound".

-

Purify the final product using an appropriate method, such as reversed-phase high-performance liquid chromatography (HPLC).

Biological Activity and Potential Applications

"this compound" has been identified as a compound with potential therapeutic applications in virology and oncology.[1]

Antiviral Activity

Preliminary research has indicated that "this compound" exhibits antiviral activity against SARS-CoV-2, the virus responsible for COVID-19.[1] However, specific quantitative data, such as EC50 or IC50 values from these preliminary studies, are not yet publicly available in peer-reviewed literature. The mechanism of its antiviral action remains to be elucidated.

Anticancer Activity

Collaborative research, reportedly with the University of Adelaide, has suggested that "this compound" may inhibit the spread of glioblastoma cells, a particularly aggressive form of brain cancer.[1] This points to its potential as a lead compound for the development of new anticancer therapies. As with its antiviral properties, detailed quantitative data and the specific signaling pathways affected by "this compound" in cancer cells have not been published in accessible literature.

Data Presentation

Due to the preliminary nature of the available information, comprehensive quantitative data for "this compound" is not yet available in the public domain. The following tables are presented as templates for researchers to populate as more data becomes available.

Table 1: Antiviral Activity of "this compound"

| Virus | Cell Line | Assay Type | IC50/EC50 (µM) | Cytotoxicity (CC50) (µM) | Selectivity Index (SI) | Reference |

| SARS-CoV-2 | TBD | TBD | TBD | TBD | TBD | TBD |

| Other Viruses | TBD | TBD | TBD | TBD | TBD | TBD |

TBD: To be determined from future published research.

Table 2: Anticancer Activity of "this compound"

| Cancer Type | Cell Line | Assay Type | IC50 (µM) | Reference |

| Glioblastoma | TBD | e.g., Cell Viability | TBD | TBD |

| Other Cancers | TBD | TBD | TBD | TBD |

TBD: To be determined from future published research.

Signaling Pathways and Experimental Workflows

As the mechanism of action for "this compound" is currently under investigation, specific signaling pathways cannot be definitively diagrammed at this time. The diagrams below represent a generalized experimental workflow for the synthesis and evaluation of "this compound," based on the information gathered.

Caption: A generalized workflow for the chemical synthesis of "this compound".

Caption: A generalized workflow for the biological evaluation of "this compound".

References

Methodological & Application

Application Notes and Protocols for the Use of DAPI in Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction: DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is a popular nuclear counterstain in fluorescence microscopy, flow cytometry, and other cell analysis techniques. When bound to double-stranded DNA, its fluorescence increases significantly, emitting a strong blue signal under UV light. These application notes provide detailed protocols for the use of DAPI in cell culture experiments for nuclear staining and apoptosis detection.

Mechanism of Action

DAPI is a cell-permeable compound that intercalates into the minor groove of double-stranded DNA. This binding is specific to A-T rich clusters. Upon binding, the DAPI molecule undergoes a conformational change that enhances its fluorescence quantum yield, resulting in a bright blue fluorescence when excited by ultraviolet light.

Caption: Mechanism of DAPI staining in a eukaryotic cell.

Experimental Protocols

Protocol 1: Nuclear Staining of Fixed Cells for Fluorescence Microscopy

This protocol describes the use of DAPI to stain the nuclei of fixed cells, a common procedure for visualizing cell nuclei and assessing cell morphology.

Materials:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixation Solution: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization Solution: 0.1% Triton X-100 in PBS

-

DAPI Staining Solution: 1 µg/mL DAPI in PBS

-

Mounting Medium

-

Coverslips

-

Microscope slides

Workflow:

Caption: Workflow for DAPI staining of fixed cells.

Procedure:

-

Grow cells on sterile coverslips in a petri dish or multi-well plate to the desired confluency.

-

Aspirate the cell culture medium and wash the cells once with PBS.

-

Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.

-

Wash the cells twice with PBS for 5 minutes each.

-

Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 10 minutes at room temperature.

-

Wash the cells twice with PBS for 5 minutes each.

-

Add the DAPI staining solution (1 µg/mL) and incubate for 5 minutes at room temperature in the dark.

-

Wash the cells twice with PBS for 5 minutes each.

-

Mount the coverslip onto a microscope slide using a drop of mounting medium.

-

Visualize the stained nuclei using a fluorescence microscope with a DAPI filter set (excitation ~358 nm, emission ~461 nm).

Protocol 2: DAPI Staining for Apoptosis Detection in Adherent Cells

This protocol utilizes DAPI to identify apoptotic cells, which are characterized by condensed and fragmented nuclei.

Materials:

-

Cell culture medium

-

Apoptosis-inducing agent (e.g., staurosporine)

-

PBS, pH 7.4

-

Fixation Solution: 4% paraformaldehyde (PFA) in PBS

-

DAPI Staining Solution: 1 µg/mL DAPI in PBS

-

Fluorescence microscope

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with an apoptosis-inducing agent at the desired concentration and for the appropriate duration. Include an untreated control.

-

Wash the cells once with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Stain the cells with DAPI staining solution (1 µg/mL) for 10 minutes at room temperature in the dark.

-

Wash the cells twice with PBS.

-

Add PBS to the wells and visualize the cells under a fluorescence microscope.

-

Acquire images and quantify the percentage of apoptotic cells (cells with condensed or fragmented nuclei) in at least five random fields of view per condition.

Data Presentation

The following tables summarize representative quantitative data from experiments using DAPI staining.

Table 1: Quantification of Apoptotic Cells by DAPI Staining

| Treatment Group | Concentration (µM) | Incubation Time (h) | Percentage of Apoptotic Cells (%) |

| Untreated Control | 0 | 24 | 3.2 ± 0.8 |

| Staurosporine | 1 | 24 | 45.7 ± 4.1 |

| Compound X | 10 | 24 | 28.9 ± 3.5 |

| Compound X | 50 | 24 | 62.1 ± 5.9 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: DAPI Staining Solution Recommendations for Different Applications

| Application | DAPI Concentration (µg/mL) | Incubation Time | Cell State |

| Fixed Cell Microscopy | 1 - 5 | 5 - 15 min | Fixed & Permeabilized |

| Live Cell Imaging | 0.1 - 0.5 | 10 - 20 min | Live |

| Flow Cytometry | 1 - 10 | 15 - 30 min | Fixed or Live |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak or no signal | Insufficient DAPI concentration or incubation time. | Increase DAPI concentration or incubation time. Ensure the correct filter set is used. |

| High background | DAPI concentration is too high. Inadequate washing. | Decrease DAPI concentration. Increase the number and duration of washing steps. |

| Photobleaching | Excessive exposure to excitation light. | Minimize light exposure. Use an anti-fade mounting medium. Acquire images promptly. |

| Uneven staining | Cells are not properly fixed or permeabilized. | Ensure complete coverage of cells with fixation and permeabilization solutions. |

Dissolving Daidzein for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daidzein, a naturally occurring isoflavone found in soybeans and other legumes, is a widely studied compound in biomedical research due to its diverse biological activities, including antioxidant, anti-inflammatory, and phytoestrogenic effects.[1][2] Accurate and reproducible in vitro studies heavily rely on the correct preparation of Daidzein solutions. This document provides detailed protocols for dissolving and preparing Daidzein for various in vitro assays, along with a summary of its solubility in different solvents and an overview of the key signaling pathways it modulates.

Data Presentation: Daidzein Solubility

The solubility of Daidzein is a critical factor in preparing solutions for in vitro experiments. It is sparingly soluble in aqueous solutions but exhibits good solubility in several organic solvents.[1][3] Below is a summary of its solubility in commonly used solvents.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (196.66 mM) | [4] |

| Dimethylformamide (DMF) | ~10 mg/mL | [1] |

| Ethanol | ~0.1 mg/mL | [1] |

| Acetone | Higher than in methanol and ethyl acetate | [5] |

| Methanol | Higher than in ethyl acetate and water | [5] |

| Water | < 0.1 mg/mL (insoluble) | [4] |

| 1:10 DMSO:PBS (pH 7.2) | ~0.15 mg/mL | [1] |

Note: The use of hygroscopic DMSO can significantly impact the solubility of Daidzein; it is recommended to use freshly opened DMSO.[4]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Daidzein Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of Daidzein in DMSO, which can be stored for long-term use and diluted to the desired final concentration for experiments.

Materials:

-

Daidzein powder (crystalline solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettes

Procedure:

-

Weigh the desired amount of Daidzein powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).

-

Vortex the solution vigorously until the Daidzein is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

-

Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term stability. Stock solutions in DMSO are stable for at least 6 months at -20°C and 1 year at -80°C when stored under nitrogen.[4]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into a final working concentration in cell culture medium.

Materials:

-

Daidzein stock solution in DMSO

-

Pre-warmed cell culture medium

-

Sterile tubes

-

Pipettes

Procedure:

-

Thaw an aliquot of the Daidzein stock solution at room temperature.

-

Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired concentration.

-

Important: To avoid precipitation, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%. High concentrations of DMSO can be toxic to cells.

-

-

For example, to prepare a 100 µM working solution from a 50 mM stock, you would perform a 1:500 dilution (e.g., add 2 µL of the stock solution to 998 µL of cell culture medium).

-

Gently mix the working solution by pipetting or inverting the tube.

-

Add the final working solution to your cell cultures. It is not recommended to store the aqueous working solution for more than one day.[1]

Visualization of Methodologies and Pathways

Experimental Workflow for Daidzein Solution Preparation

The following diagram illustrates the general workflow for preparing Daidzein solutions for in vitro experiments.

Caption: Workflow for preparing Daidzein solutions.

Key Signaling Pathways Modulated by Daidzein

Daidzein has been shown to influence several key signaling pathways involved in cellular processes. The diagrams below illustrate some of these pathways.

1. TGF-β/Smad Signaling Pathway

Daidzein can stimulate collagen synthesis by activating the TGF-β/Smad signaling pathway.[6]

Caption: Daidzein's effect on the TGF-β/Smad pathway.

2. PPARα/γ and JNK Signaling Pathways

Daidzein can regulate the expression of pro-inflammatory genes by activating PPARα and PPARγ and inhibiting the JNK pathway.[7]

Caption: Daidzein's modulation of PPAR and JNK pathways.

3. NF-κB and MAPK (ERK1/2) Signaling Pathways

Daidzein has been shown to inhibit the production of inflammatory cytokines by suppressing the activation of NF-κB and ERK1/2, part of the MAPK signaling pathway.[8]

Caption: Daidzein's inhibition of NF-κB and MAPK pathways.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. The Nanosuspension Formulations of Daidzein: Preparation and In Vitro Characterization | AVESİS [avesis.inonu.edu.tr]

- 3. Daidzein - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Daidzein stimulates collagen synthesis by activating the TGF-β/smad signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Dietary Isoflavone Daidzein Reduces Expression of Pro-Inflammatory Genes through PPARα/γ and JNK Pathways in Adipocyte and Macrophage Co-Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

Application Notes and Protocols for Daidzein Treatment of Glioblastoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. Current therapeutic strategies offer limited efficacy, necessitating the exploration of novel therapeutic agents. Daidzein, a naturally occurring isoflavone found in soybeans and other legumes, along with its derivatives, has emerged as a potential anti-cancer agent, exhibiting inhibitory effects on glioblastoma cell lines. These compounds have been shown to modulate key signaling pathways involved in tumor progression, including cell proliferation, survival, and migration.

This document provides detailed application notes and protocols for the treatment of glioblastoma cell lines with Daidzein and its derivatives. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of these compounds in glioblastoma. The information compiled herein is based on published research findings and aims to facilitate the design and execution of robust in vitro studies.

Data Presentation: Quantitative Effects of Daidzein and Derivatives on Glioblastoma Cell Lines

The following tables summarize the quantitative data on the inhibitory effects of Daidzein and its derivative, daid002, on various glioblastoma cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values of Daidzein Derivative (daid002) on Glioblastoma Cell Lines after 24-hour Treatment

| Glioblastoma Cell Line | IC50 (µM) |

| U87MG | 6.308 ± 2.001 |

| U251 | 5.613 ± 2.098 |

| U-118MG | 16.66 ± 5.892 |

| A-172 | 8.319 ± 1.057 |

Table 2: IC50 Values of Daidzein on Glioblastoma Cell Lines after 24-hour Treatment

| Glioblastoma Cell Line | IC50 (µM) |

| U87MG | 615.60 ± 56.95 |

| U251 | 716.27 ± 144.25 |

| U-118MG | 603.33 ± 100.01 |

| A-172 | 810.10 ± 130.95 |

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency in research findings.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Daidzein and its derivatives on glioblastoma cell lines.

Materials:

-

Glioblastoma cell lines (e.g., U87MG, U251, U-118MG, A-172)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Daidzein or its derivatives (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed glioblastoma cells into 96-well plates at a density of 4,000-5,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of Daidzein or its derivatives in complete culture medium.

-